

# 4-(Pentyloxy)phenol and its derivatives

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## Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

Cat. No.: B097055

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## Part 1: Core Chemistry and Synthesis

### Introduction to 4-(Pentyloxy)phenol

**4-(Pentyloxy)phenol** is an organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydrogen of the hydroxyl group has been replaced by a pentyl ether chain. This unique structure gives the molecule both hydrophilic properties, from the phenolic hydroxyl group, and lipophilic characteristics, due to the pentyl chain, making it a surface-active agent.

Key Physicochemical Properties:

Property	Value
IUPAC Name	4-(Pentyloxy)phenol
Synonyms	p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, Amol
CAS Number	18979-53-8
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	180.24 g/mol
Appearance	White to beige powder
Melting Point	46-49 °C
Boiling Point	273.08 °C (rough estimate)
Solubility	Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.

The chemical reactivity of **4-(pentyloxy)phenol** is influenced by the ether linkage and the aromatic ring, making it a valuable intermediate in various organic syntheses. The phenolic hydroxyl group can undergo further reactions like esterification and etherification, and the aromatic ring is susceptible to electrophilic substitution.

## Synthesis of 4-(Pentyloxy)phenol: The Williamson Ether Synthesis

The primary industrial method for synthesizing **4-(pentyloxy)phenol** is the Williamson ether synthesis. This S<sub>N</sub>2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. For **4-(pentyloxy)phenol**, hydroquinone is typically used as the starting alcohol, which is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a pentyl halide.

Detailed Experimental Protocol:

Materials:

- Hydroquinone

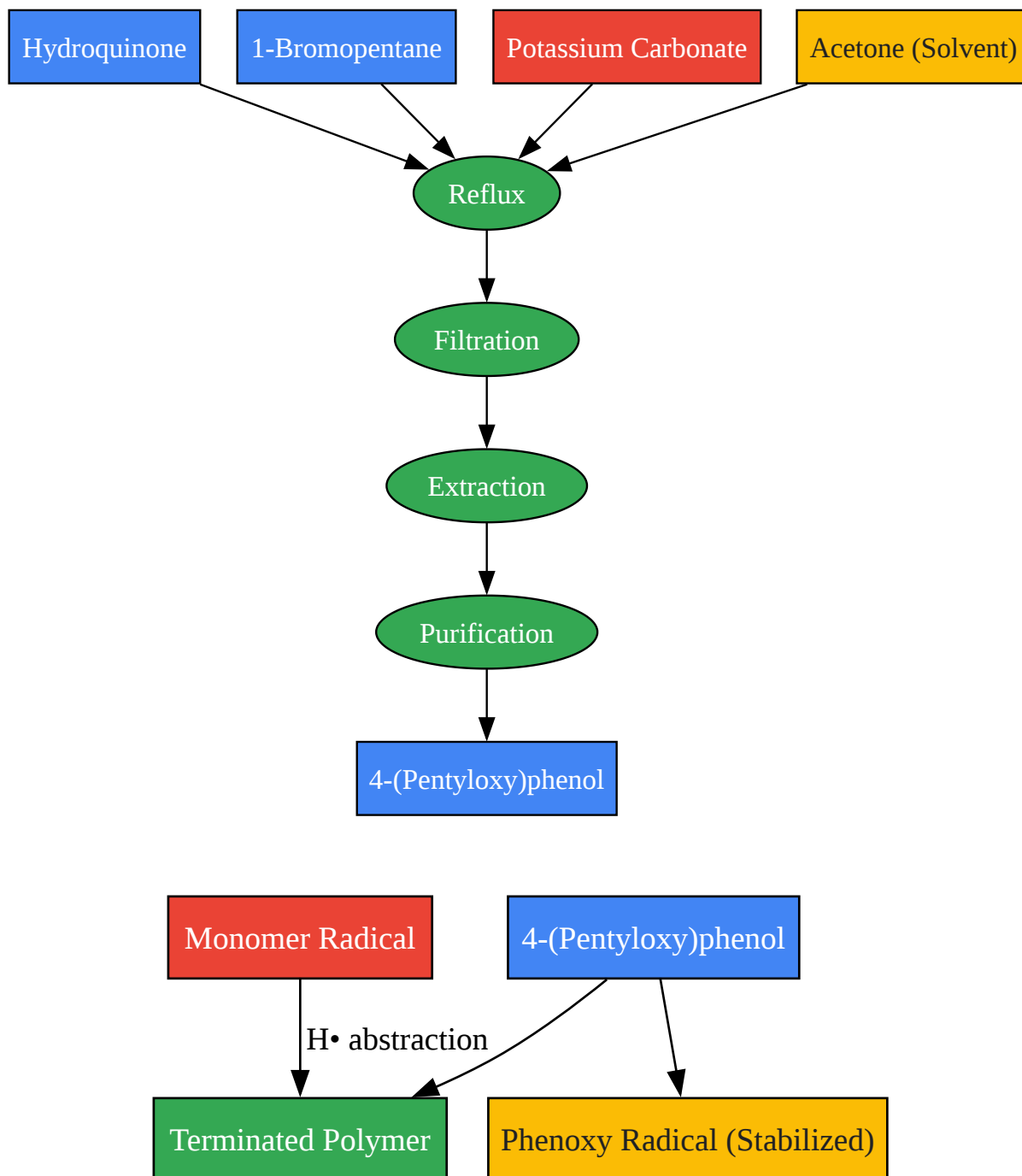
- 1-Bromopentane
- Potassium Carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Combine hydroquinone, anhydrous potassium carbonate, and anhydrous acetone in a round-bottom flask fitted with a reflux condenser.
- Stir the mixture at room temperature.
- Add 1-bromopentane to the mixture.
- Heat the reaction to reflux and monitor its progress using thin-layer chromatography.
- After the reaction is complete, cool and filter the mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid and brine.
- Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization.

Rationale for Experimental Choices:

- **Base Selection:** A moderately strong base like potassium carbonate is used to selectively deprotonate one of the hydroxyl groups of hydroquinone, minimizing the formation of the dialkylated byproduct.
- **Solvent Choice:** A polar aprotic solvent like acetone is ideal for SN2 reactions.
- **Workup:** The acidic wash removes excess base, and the brine wash removes water-soluble impurities.



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